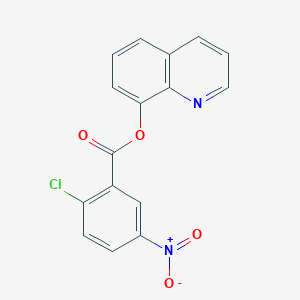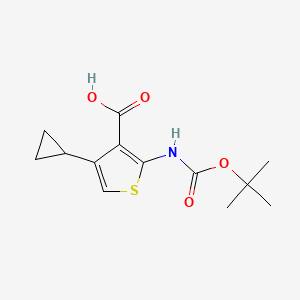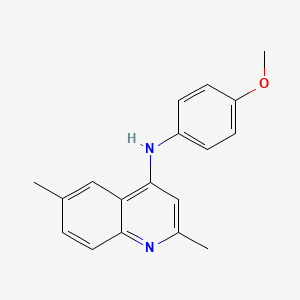![molecular formula C20H19N3O4 B2578624 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851407-49-3](/img/structure/B2578624.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a nitrobenzamide group attached via an ethyl linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the nitro group, and the benzamide group. Each of these functional groups can undergo a variety of chemical reactions .科学的研究の応用
Anticorrosive Applications
Quinoline Derivatives in Corrosion Inhibition Quinoline derivatives, including N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, have been recognized for their excellent anticorrosive properties. These derivatives effectively inhibit metallic corrosion due to their high electron density, facilitating stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in preserving the integrity of metal surfaces in various industries (Verma, Quraishi, & Ebenso, 2020).
Bioactive Properties
Bioactivities of Quinoline and Quinazoline Alkaloids Research on quinoline and quinazoline alkaloids, similar in structure to this compound, reveals significant bioactivities. These compounds, extracted from natural sources or synthesized, demonstrate a range of therapeutic potentials, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory activities. Their contributions to drug development, particularly in antimalarial and anticancer therapies, are noteworthy (Shang et al., 2018).
Fungus-Related Compounds and Implications
Occurrence of Nitroso Compounds in Fungus-Contaminated Foods Studies have identified the presence of nitroso compounds, including various nitrosamines, in foods contaminated by specific fungi, suggesting the formation of these compounds under certain conditions. Given the carcinogenic potential of these compounds, understanding their formation, especially in the context of specific nitroso compounds like this compound, is crucial for food safety and carcinogenesis research (Li, Ji, & Cheng, 1986).
Pharmacological Aspects
Therapeutic Potential of Functionalized Quinoline Motifs Quinoline and its derivatives serve as core templates in drug design due to their extensive bioactivity spectrum. The review focuses on the chemistry, medicinal potential, and pharmacological applications of quinoline motifs, emphasizing their role in future drug development. The vast array of information on these compounds opens new doors for medicinal chemists to explore biomolecular quinolines for novel drug development, which is pertinent for compounds like this compound (Ajani, Iyaye, & Ademosun, 2022).
将来の方向性
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-6-7-14-10-16(20(25)22-18(14)13(12)2)8-9-21-19(24)15-4-3-5-17(11-15)23(26)27/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGPAYPTAZJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)


![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)

![4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2578553.png)


![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)
![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2578559.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2578561.png)
![Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2578562.png)
